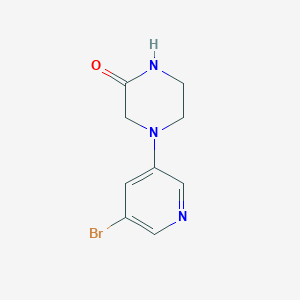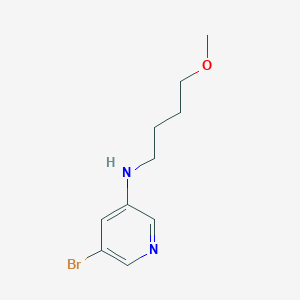
4-(5-Bromopyridin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromopyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a piperazine ring. The compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromopyridin-3-yl)piperazin-2-one is not fully understood. However, it has been reported to act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to changes in the DNA structure and interfere with its replication and transcription.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of various viruses, such as HIV and HCV. In addition, it has been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(5-Bromopyridin-3-yl)piperazin-2-one is its potential use as a building block in the synthesis of novel materials. It can also be used as a tool compound in drug discovery research. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in biological assays.
Direcciones Futuras
There are several future directions for the research on 4-(5-Bromopyridin-3-yl)piperazin-2-one. One of the areas of interest is the development of novel materials using the compound as a building block. Another area of interest is the further exploration of its potential use as a tool compound in drug discovery research. In addition, more studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Métodos De Síntesis
Several methods have been reported for the synthesis of 4-(5-Bromopyridin-3-yl)piperazin-2-one. One of the commonly used methods involves the reaction of 5-bromo-3-chloropyridine with piperazine in the presence of a base. The reaction proceeds via nucleophilic substitution of the chlorine atom by the piperazine ring, followed by cyclization to form the desired product.
Aplicaciones Científicas De Investigación
4-(5-Bromopyridin-3-yl)piperazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been reported to exhibit various biological activities, such as antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Propiedades
IUPAC Name |
4-(5-bromopyridin-3-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-7-3-8(5-11-4-7)13-2-1-12-9(14)6-13/h3-5H,1-2,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMJFYCYTJSSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)

![3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B6647629.png)
![N-[(1-hydroxycyclobutyl)methyl]-4-(methanesulfonamido)benzamide](/img/structure/B6647637.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)
![2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)

![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B6647700.png)
![3-[(5-Bromopyridin-3-yl)amino]propan-1-ol](/img/structure/B6647707.png)

